

An In-depth Technical Guide to Isovaleronitrile

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Compound of Interest

Compound Name: Isovaleronitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isovaleronitrile**, also known as 3-methylbutanenitrile. It covers its chemical identity, physicochemical properties, synthesis methodologies, applications in research and development, and essential safety protocols. This document is intended to serve as a critical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Chemical Identity and Properties

Isovaleronitrile is an aliphatic nitrile with a branched-chain structure.^{[1][2]} Its fundamental details are crucial for its application in various scientific contexts.

Table 1: Chemical Identifiers for **Isovaleronitrile**

Identifier	Value
IUPAC Name	3-methylbutanenitrile[1][2][3]
CAS Number	625-28-5[1][3][4]
Molecular Formula	C ₅ H ₉ N[1][3][4]
Molecular Weight	83.13 g/mol [1][4]
SMILES	CC(C)CC#N[1][3]
InChI Key	QHDKFYEGYYIIK-UHFFFAOYSA-N[1][3][4]
Synonyms	Isobutyl cyanide, Isopentane nitrile, 3-Methylbutyronitrile[1][2][5]

The physicochemical properties of **isovaleronitrile** are summarized below, providing essential data for experimental design and process development.

Table 2: Physicochemical Properties of **Isovaleronitrile**

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Density	0.795 g/mL at 25 °C[5]
Boiling Point	128-130 °C at 730 mmHg[1][5]
Melting Point	-101 °C[1][6]
Flash Point	28 °C (82.4 °F) - closed cup[1]
Refractive Index	n _{20/D} 1.393[5]
Vapor Pressure	11.2 mmHg at 25 °C[1][5]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether[1]

Synthesis and Experimental Protocols

The synthesis of **isovaleronitrile** can be achieved through several established chemical routes. The choice of method often depends on the desired scale, yield, and available starting materials.

This common method involves the nucleophilic substitution of a halogen with a cyanide group. The reaction is typically performed by heating a suitable halogenoalkane with sodium or potassium cyanide in an ethanolic solution.^[7]

Materials:

- 1-bromo-2-methylpropane (isobutyl bromide)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ethanol (solvent)
- Reflux apparatus
- Distillation apparatus

Procedure:

- Set up a round-bottom flask with a reflux condenser.
- Dissolve sodium or potassium cyanide in ethanol within the flask.
- Slowly add 1-bromo-2-methylpropane to the cyanide solution.
- Heat the mixture under reflux for a specified duration to allow the substitution reaction to complete. The absence of water is critical to prevent the formation of alcohol byproducts.^[7]
- After the reaction, cool the mixture to room temperature.
- Isolate the resulting **isovaleronitrile** product through distillation.

Synthesis Workflow: From Halogenoalkane

Start: Isobutyl Bromide
+ KCN in Ethanol

Nucleophilic Substitution

Heat under Reflux

Reaction Completion

Product Isolation:
Distillation

End Product:
Isovaleronitrile

Key Chemical Transformations

Isovaleronitrile
(3-methylbutanenitrile)

Hydrolysis / Oxidation
(e.g., KMnO_4)

Reduction
(e.g., LiAlH_4)

Isovaleric Acid

Isovaleramine
(3-methylbutan-1-amine)

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